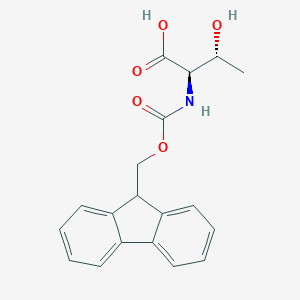

Fmoc-D-allo-Thr-OH

Description

Significance of Unnatural Amino Acids in Peptide and Protein Research

The introduction of unnatural amino acids into peptides and proteins is a powerful strategy for creating molecules with new and improved properties. researchgate.net Researchers incorporate these non-standard building blocks to design peptides that are more stable, have enhanced biological activity, or possess unique functionalities that are not found in nature. rsc.org For example, peptides containing unnatural amino acids can be more resistant to degradation by enzymes in the body, which is a significant advantage for the development of new drugs. rsc.org They can also be used to create molecular probes to better understand biological processes or to build combinatorial libraries for drug discovery. nih.govdntb.gov.ua

Stereochemical Uniqueness and Diastereomeric Configuration of D-allo-Threonine Residues

Threonine is one of the few amino acids that has two chiral centers, which means it can exist in four different stereoisomeric forms: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. jst.go.jp The naturally occurring form is L-threonine. jst.go.jp D-allo-threonine is a diastereomer of L-threonine, meaning it is a stereoisomer that is not a mirror image. wikipedia.org Specifically, in D-allo-threonine, the stereochemistry at the two chiral carbons (C2 and C3) is (2R, 3R). wikipedia.org This unique three-dimensional arrangement of atoms can significantly influence the way a peptide folds and interacts with other molecules, making it a valuable component for designing peptides with specific shapes and functions. rsc.org

Role of Fluorenylmethoxycarbonyl (Fmoc) and tert-Butyl (tBu) Protecting Groups in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a method that allows for the stepwise addition of amino acids to build a peptide chain. To ensure that the amino acids link together in the correct sequence, certain reactive parts of the molecules must be temporarily blocked or "protected." The Fluorenylmethoxycarbonyl (Fmoc) group is a protecting group for the amine at one end of the amino acid. nih.govnih.gov It is stable under most conditions but can be easily removed with a mild base, such as piperidine (B6355638). nih.gov

The hydroxyl group on the side chain of threonine is also reactive and needs protection during synthesis. The tert-butyl (tBu) group is a common protecting group for this purpose. nih.gov The tBu group is stable to the basic conditions used to remove the Fmoc group but can be removed with a strong acid, such as trifluoroacetic acid (TFA), at the end of the synthesis. nih.gov The use of Fmoc for the N-terminus and tBu for the side chain is an example of an "orthogonal" protection strategy, where one protecting group can be removed without affecting the other, allowing for precise control over the synthesis process. nih.gov

Overview of Research Trajectories Involving Fmoc-D-allo-Thr-OH

This compound has been instrumental in the total synthesis of several complex natural products, particularly marine peptides with interesting biological activities. A significant area of research has been the synthesis of the callipeltin family of cyclic depsipeptides. For instance, the solid-phase synthesis of callipeltin D was successfully achieved using an Fmoc-based strategy, where Fmoc-D-allo-threonine was a key building block. This synthesis also served to confirm the stereochemistry of a novel amino acid component of the natural product.

Furthermore, research on callipeltin B led to a structural reassignment of the natural product, where residues previously thought to be L-threonine were correctly identified as D-allo-threonine through synthesis. nih.gov The synthesis of the cyclic heptapeptide (B1575542) core of callipeltin A also utilized D-allo-threonine, highlighting the importance of this compound in accessing these intricate molecular architectures. rsc.orgnih.gov

Below is a table summarizing key research findings involving the use of this compound in the synthesis of bioactive peptides.

| Peptide Target | Synthetic Strategy | Key Role of this compound | Outcome | Reference |

| Callipeltin D | Fmoc-based solid-phase synthesis | Incorporation as a key building block in the peptide backbone. | Successful synthesis in 7 steps with a 35% overall yield; confirmed the stereochemistry of the natural product. | |

| Callipeltin B | Fmoc-based solid-phase synthesis | Used to replace previously assigned L-threonine residues. | Confirmed the structural reassignment of the natural product to contain D-allo-threonine. | nih.gov |

| Callipeltin A (cyclic heptapeptide core) | Solution-phase and solid-phase peptide synthesis | Incorporated into the peptide chain to form the natural product's core structure. | Successful synthesis of the complex core structure, paving the way for the total synthesis of Callipeltin A. | rsc.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-PIGZYNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426319 | |

| Record name | Fmoc-D-allo-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130674-54-3 | |

| Record name | Fmoc-D-allo-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc D Allo Thr Oh and Its Derivatives

Chiral Synthesis Routes

The precise arrangement of substituents at the α- and β-carbons of D-allo-threonine is paramount for its application in synthesizing biologically active peptides. Chemists have devised several elegant routes to achieve the desired (2R, 3R) configuration.

Enantioselective and Diastereoselective Approaches

Enantioselective and diastereoselective syntheses aim to directly produce the desired stereoisomer, minimizing the need for challenging purification steps. One notable approach involves the asymmetric hydrogenation of a dehydroamino acid precursor. For instance, rhodium complexes with chiral ligands can catalyze the hydrogenation of α,β-unsaturated derivatives to yield amino acids with high enantiomeric excess. renyi.hu Another strategy employs the diastereoselective reduction of a ketone intermediate. In one example, the amine and carboxyl groups are protected, followed by oxidation of the side-chain hydroxyl to a ketone. Subsequent diastereoselective reduction preferentially forms the allo isomer. researchgate.net

Furthermore, the stereoselective alkylation of chiral glycine (B1666218) enolates has proven effective. By using a chiral auxiliary, the enolate reacts with an electrophile from a specific face, leading to the formation of one diastereomer over the other. renyi.hu The choice of reagents and reaction conditions is critical in maximizing the diastereoselectivity of these reactions.

Epimerization Strategies from Canonical L-Threonine

Given the abundance and low cost of L-threonine, methods to convert it to D-allo-threonine are highly valuable. Epimerization, the inversion of a single stereocenter, is a key strategy. One method involves the use of salicylaldehyde (B1680747) as a catalyst to epimerize L-threonine into a mixture of L-threonine and D-allo-threonine. daneshyari.com

Enzymatic methods offer a highly specific alternative. Amino acid racemases, such as the one from Pseudomonas putida, can catalyze the epimerization of L-threonine to D-allo-threonine. nih.govuni-duesseldorf.de This enzymatic conversion can be coupled with simultaneous crystallization of the less soluble allo-threonine, driving the equilibrium towards the desired product and resulting in high yields and purity. researchgate.netacs.orgacs.org A process combining enzymatic isomerization and temperature cycles has been shown to efficiently convert D-threonine to L-allo-threonine. acs.orgacs.org

A chemical approach for separating diastereomeric mixtures involves derivatization. For example, a mixture of N-acetyl-D-allothreonine and N-acetyl-L-threonine can be separated by fractional crystallization of their ammonium (B1175870) salts, followed by hydrolysis to obtain optically pure D-allothreonine. nih.gov

Chiral Auxiliary-Mediated Syntheses (e.g., Ni(II) Complex of Glycine Schiff Base)

Chiral auxiliaries are powerful tools for asymmetric synthesis. The use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand is a prominent method for preparing a wide array of α-amino acids. nih.govrsc.org This methodology allows for the asymmetric alkylation of the glycine moiety. The chiral ligand, often derived from proline, directs the approach of the electrophile to one face of the complex, leading to a high degree of stereocontrol. rsc.org

This strategy has been successfully applied to the synthesis of D-allo-threonine derivatives. For instance, the Michael addition of a chiral Ni(II) complex of a glycine Schiff base to a suitable acceptor can establish the required stereocenters. researchgate.net The chiral auxiliary can typically be recovered and reused, making this an efficient process. rsc.org Recent advancements have focused on developing new ligands to improve stereoselectivity and reactivity. beilstein-journals.org

| Complex Type | Application | Key Feature |

| Ni(II)-Glycine Schiff Base | Asymmetric synthesis of α-amino acids | High stereocontrol via a recoverable chiral auxiliary. rsc.org |

| Ni(II)-Dehydroalanine Schiff Base | Synthesis of fluorinated amino acids | Allows for the introduction of fluorine-containing moieties. |

| Ni(II)-Serine Schiff Base | Modification of amino acid side chains | Enables functionalization at the β-position. beilstein-journals.org |

Stereochemical Inversion via Intermediate Cyclization (e.g., Thionyl Chloride-Induced Oxazoline)

A classic and effective method for inverting the stereochemistry of the β-hydroxyl group in threonine involves the formation of an oxazoline (B21484) intermediate. researchgate.net This process typically starts with D-allothreonine, which is esterified and then N-benzoylated. Treatment with thionyl chloride induces an intramolecular cyclization to form an oxazoline. This reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon. Subsequent acid hydrolysis opens the oxazoline ring, cleaving the protecting groups and yielding D-threonine with the desired (2R, 3S) configuration. This strategy is pivotal for converting the allo configuration to the threo configuration. researchgate.net

The formation of oxazolines can also be promoted by other reagents, such as triflic acid, which activates the alcohol as a leaving group for intramolecular SN2-like substitution, resulting in stereochemical inversion. mdpi.com It is important to note that the formation of aziridines can be a competing side reaction, particularly with threonine derivatives. orgsyn.org

Homologation Protocols (e.g., Matteson's Boronic Ester Homologation)

The Matteson homologation is a powerful and versatile method for the stereoselective synthesis of α-amino acids and polyketides. researchgate.netresearchgate.netmdpi.com This reaction involves the homologation of a chiral boronic ester with a halomethyl)lithium reagent, followed by displacement of the halide with a nucleophile. The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary on the boron atom. researchgate.net

This protocol has been applied to the synthesis of D-allo-threonine derivatives. For example, starting from a suitable methyl boronic ester, successive Matteson homologations can be used to build up the carbon skeleton with the correct stereochemistry. rsc.org The choice of nucleophile in the final step allows for the introduction of the amino group or a precursor. The use of sodium azide (B81097) is a common strategy to introduce the nitrogen functionality, which can then be reduced to the amine. researchgate.netresearchgate.net This method offers a high degree of flexibility in constructing complex amino acid side chains. rsc.org

Convergent and Fragment-Based Synthetic Strategies

For the synthesis of complex molecules containing Fmoc-D-allo-Thr-OH, such as glycopeptides or natural products, convergent strategies are often employed. acs.orgnih.govrsc.org In a convergent synthesis, different fragments of the target molecule are synthesized separately and then coupled together in the later stages. This approach is generally more efficient than a linear synthesis for complex targets.

For example, the synthesis of a glycopeptide might involve the separate synthesis of the peptide backbone containing this compound and the oligosaccharide moiety. These two fragments are then coupled to form the final product. nih.gov Similarly, in the synthesis of natural products like micrococcin (B1169942) P1, a convergent approach was used where a key heterocyclic domain was prepared from a threonine derivative. researchgate.net The use of fragment-based strategies allows for the efficient assembly of complex structures and facilitates the preparation of analogues for structure-activity relationship studies. acs.org

Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is fundamental to the synthesis of complex molecules like this compound. It allows for the selective reaction of specific functional groups while others are temporarily masked. springernature.com The choice of protecting groups is dictated by their stability under various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule. springernature.com

Amino Group Protection with Fmoc

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com Its popularity stems from its base-lability, allowing for its removal under mild conditions, typically with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). sigmaaldrich.comwikipedia.org This deprotection mechanism proceeds via a β-elimination pathway. mdpi.com The Fmoc group is introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu. ub.edu This protection is crucial during peptide synthesis to prevent the amino group from participating in unwanted reactions.

The general procedure for the synthesis of Fmoc amino acids involves dissolving the free amino acid in a slightly alkaline solution, followed by the addition of a 9-fluorenyl-methoxycarbonyl-N-oxysuccinimide ester dissolved in a solvent mixture like 1,4-dioxane (B91453) and acetone (B3395972). mdpi.com The Fmoc group's fluorescence is also a useful property, enabling the monitoring of reactions and purity assessment via reversed-phase HPLC. wikipedia.org

Hydroxyl Group Protection with tBu

The side-chain hydroxyl group of threonine requires protection to prevent side reactions during peptide synthesis. The tert-butyl (tBu) group is a common choice for this purpose due to its stability under the basic conditions used for Fmoc deprotection and its lability to strong acids like trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support. chemimpex.comiris-biotech.de

One reported synthesis of Fmoc-D-allo-Thr(tBu)-OH involves the protection of the hydroxyl group using 2-methylpropene in the presence of an acid catalyst like H₂SO₄. medchemexpress.com Another method utilizes isobutene with sulfuric acid for the tert-butylation of the hydroxyl group of the D-allo-threonine methyl ester. A different approach involves reacting the alcohol with tert-butyl acetate (B1210297) in the presence of a catalytic amount of perchloric acid (HClO₄), which is an efficient method for protecting primary and secondary alcohols. researchgate.net This protection enhances the stability and solubility of the amino acid derivative. chemimpex.com

Orthogonal Protecting Group Strategies (e.g., Dde, Fmoc for Lysine)

Orthogonality in protecting group strategy is a key concept in the synthesis of complex peptides, such as those that are branched or cyclic. sigmaaldrich.comiris-biotech.de It allows for the selective removal of one type of protecting group in the presence of others. sigmaaldrich.com The Fmoc/tBu strategy is a classic example of an orthogonal system. iris-biotech.de

For more complex structures, additional orthogonal protecting groups are necessary. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a notable example, used for the protection of primary amines, such as the side chain of lysine (B10760008). sigmaaldrich.comacs.org The Dde group is stable to the piperidine used for Fmoc removal and the TFA used for tBu removal. It can be selectively cleaved using 2% hydrazine (B178648) in DMF. sigmaaldrich.com However, since hydrazine can also cleave the Fmoc group, strategies have been developed to enhance orthogonality. The use of hydroxylamine (B1172632) hydrochloride/imidazole in NMP has been shown to cleanly cleave the Dde group while leaving the Fmoc group intact. acs.org

This strategy allows for side-chain modifications on the solid phase. For instance, a lysine residue can be incorporated as Fmoc-Lys(Dde)-OH. After peptide chain elongation, the Dde group can be removed, and the exposed amino group can be modified before the final deprotection of the peptide. sigmaaldrich.com

Carboxyl Group Activation (e.g., N-Hydroxysuccinimide Ester)

For the formation of a peptide bond, the carboxyl group of the incoming amino acid must be activated. N-Hydroxysuccinimide (NHS) esters are widely used for this purpose. chemicalbook.comwikipedia.org The reaction of a carboxylic acid with NHS, often in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), forms an active ester. wikipedia.orgthieme-connect.de These NHS esters are reactive towards primary amines, leading to the formation of a stable amide bond under mild conditions. chemicalbook.com

The resulting N-hydroxysuccinimide byproduct is water-soluble, which can simplify purification. thieme-connect.de NHS-activated amino acids are stable enough to be purified and stored at low temperatures. wikipedia.org This method is a cornerstone of peptide synthesis, facilitating the efficient coupling of amino acids. chemicalbook.com

Synthesis Optimization and Efficiency

The optimization of synthetic routes for Fmoc-protected amino acids is crucial for improving yield, purity, and cost-effectiveness, especially for large-scale production. acs.org Research has focused on various parameters to enhance the efficiency of these syntheses.

For the Fmoc protection step, optimization of factors such as pH, buffer composition, and temperature can significantly impact the product yield. researchgate.net For example, using a borate (B1201080) buffer at a specific pH has been shown to be optimal for the derivatization of amino acids with Fmoc-Cl. researchgate.net The choice of solvent can also play a critical role; for instance, a mixture of 1,4-dioxane and acetone has been found to be effective for the protection of certain amino acids. mdpi.com

In the context of protecting the hydroxyl group of threonine, an efficient synthetic route leading to high yields and purity has been established. This involves the protection of the hydroxyl group with a tert-butyl group, followed by selective deprotection strategies.

Furthermore, modifications to existing synthetic routes can lead to significant improvements. For example, in the synthesis of a related noncanonical amino acid, a double Boc protection was optimized for high material throughput, and the key Seyferth-Gilbert homologation was optimized to prevent racemization, allowing for the generation of large quantities of the enantiopure product. acs.orgbrandeis.edu Such optimization strategies, focusing on reaction conditions, reagent selection, and throughput, are vital for the efficient and scalable synthesis of this compound and its derivatives. acs.org

Yield Enhancement Strategies

Achieving high yields in the synthesis of this compound and its derivatives is a primary objective, addressed through the optimization of reaction conditions and synthetic routes. The protection of the D-allo-threonine amine with the fluorenylmethoxycarbonyl (Fmoc) group is a critical step where yield can be significantly influenced.

One common strategy involves the reaction of a protected D-allo-threonine intermediate with an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). In a synthesis of the related Fmoc-Thr(tBu)-OH, reacting the amino acid with Fmoc-OSu in an acetone/water solvent system at 10–15°C for 12–24 hours resulted in yields between 84% and 86%. In another instance, this final Fmoc protection step achieved an 86.4% yield. For peptide elongation steps involving the coupling of this compound, yields of 80% have been reported. chemrxiv.org

Optimization studies for related complex Fmoc-amino acids have demonstrated that very high yields are attainable. A high-yielding two-step synthesis of Fmoc Garner's enoate, a related synthetic intermediate, achieved a 94% yield, with subsequent diastereoselective reactions proceeding in 76–99% yields. researchgate.net This suggests that careful selection of reagents and conditions is paramount. For instance, the development of a four-step, one-pot process for other functionalized bis-amino acids has been shown to produce excellent yields without the need for column chromatography, representing a significant process intensification. acs.org

| Method/Step | Reagents/Conditions | Compound | Reported Yield | Reference |

|---|---|---|---|---|

| Fmoc Protection | Fmoc-OSu in acetone/water, 10–15°C | Fmoc-Thr(tBu)-OH | 84–86% | |

| Peptide Coupling | Condensation conditions | Peptide containing Fmoc-D-allo-Thr | 80% | chemrxiv.org |

| Multi-step Synthesis | tBu protection and deprotection | Fmoc-D-allo-Thr(tBu)-OH | 8% (overall) | medchemexpress.com |

| Horner–Wadsworth–Emmons | - | Fmoc Garner's enoate | 94% | researchgate.net |

Purity Improvement Techniques

The purification of this compound is essential to ensure its suitability for solid-phase peptide synthesis (SPPS), where even small impurities can lead to significant side products. High-performance liquid chromatography (HPLC) is a standard method to verify purity, with commercial batches often achieving ≥ 99%. chemimpex.com

Crystallization is a primary technique for achieving high purity on a large scale. For the synthesis of a fluorinated Fmoc-amino acid, crystallization from toluene (B28343) was the method of choice, yielding a product with excellent purity. d-nb.info Similarly, the purification of Fmoc-Thr(tBu)-OH via petroleum ether crystallization resulted in purities ranging from 99.04% to 99.85%.

Innovative purification strategies that avoid laborious chromatographic methods have been developed. One such method for other Fmoc-protected amino acids utilizes a biphasic system (EtOAc/water). temple.edu In this process, the desired Fmoc-protected product precipitates as a pure white crystalline powder, while impurities and byproducts remain dissolved in the organic and aqueous phases, respectively. temple.edu The final product is then easily isolated by simple vacuum filtration, a technique that is highly amenable to large-scale production. temple.edu The purity of the final products can be confirmed by methods such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. digitellinc.com

| Purification Method | Solvent/System | Compound | Achieved Purity | Reference |

|---|---|---|---|---|

| Crystallization | Toluene | Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid | >99% | d-nb.info |

| Crystallization | Petroleum Ether | Fmoc-Thr(tBu)-OH | 99.04–99.85% | |

| Precipitation | Biphasic (EtOAc/water) | Fmoc-protected bis-amino acids | High Purity (Chromatography-free) | temple.edu |

| Analytical Verification | HPLC | Fmoc-D-allo-threonine | ≥ 99% | chemimpex.com |

Mitigation of Epimerization and Racemization during Synthesis

The stereochemical integrity of this compound is paramount, as both the α-carbon and the β-carbon are chiral centers. Epimerization at the α-carbon during synthesis or subsequent peptide coupling can lead to the formation of diastereomeric impurities that are difficult to separate.

Epimerization is often base-catalyzed, proceeding through the abstraction of the α-proton to form a planar enolate intermediate. mdpi.com This risk is present during both the Fmoc-protection step and the coupling reactions in SPPS. Studies on peptide coupling have shown that the choice of reagents and conditions is critical. For instance, in a model study, D-allo-Thr exhibited very low levels of epimerization (<0.1%) when using specific coupling conditions, indicating that its structure is relatively robust compared to other amino acids like serine derivatives. mdpi.com

Advanced coupling reagents and methodologies have been developed to minimize this side reaction. The CarboMAX coupling methodology, which utilizes rapid carbodiimide (B86325) activation at elevated temperatures (e.g., 90°C), accelerates the formation of the activated O-acylisourea intermediate. merel.si This faster coupling rate correspondingly reduces the time available for epimerization to occur. merel.si The method can also incorporate a small amount of a mild base to stabilize acid-sensitive groups without inducing significant epimerization. merel.si

Conversely, controlled epimerization can be used as a synthetic strategy. An α-epimerization methodology employing a chiral Ni(II) complex has been used to convert (S)-Thr(tBu)-OH into the corresponding (R)-allo-Thr derivative, providing a direct route to the allo configuration. researchgate.net However, it is also noted that under certain reaction conditions, complete loss of stereoselectivity can occur when synthesizing scaffolds from allo-threonine, underscoring the delicate nature of its stereocenters. nih.gov

| Strategy/Condition | Mechanism/Observation | Epimerization Level | Reference |

|---|---|---|---|

| Optimized Peptide Coupling | Use of specific coupling reagents (e.g., HATU/HOAt/NMM) | <0.1% for D-allo-Thr | mdpi.com |

| CarboMAX Coupling | Rapid carbodiimide activation at elevated temperature | Reduced epimerization | merel.si |

| Ni(II) Complex-Assisted Synthesis | Controlled α-epimerization from (S)-Thr to (R)-allo-Thr | Synthetically useful conversion | researchgate.net |

| Base-induced Epimerization | Abstraction of α-proton by base during activation or deprotection | A primary pathway for racemization | mdpi.com |

Scalability Considerations in Production

Translating a laboratory-scale synthesis of this compound to industrial production introduces considerations of cost, safety, efficiency, and environmental impact. A key goal in scaling up is to develop robust processes that avoid complex or costly procedures like chromatography.

Successful large-scale syntheses of related Fmoc-amino acids have been reported at scales exceeding 100 grams and even reaching the multi-kilogram level. acs.orgd-nb.info A critical factor in these scale-ups is the optimization of reaction parameters to be both chemically and economically efficient, such as using minimal solvent volumes and ideal reagent stoichiometry. d-nb.info Furthermore, replacing hazardous reagents, like the toxic Jones reagent and explosive isobutylene (B52900) used in older methods, with safer alternatives is a crucial consideration for industrial production. digitellinc.com

Purification is often a major bottleneck in scaling up. The shift from chromatographic purification to crystallization or precipitation is a common strategy. d-nb.infotemple.edu Crystallization is highly scalable and can yield products of very high purity directly. d-nb.info One-pot processes that eliminate intermediate workup and purification steps are also highly desirable as they reduce labor, time, and waste. acs.org

Process Mass Intensity (PMI), which measures the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the sustainability of a process. Innovations in solid-phase peptide synthesis, such as eliminating solvent-intensive washing steps by using a volatile base (e.g., pyrrolidine) that can be removed by evaporation at elevated temperatures, dramatically reduce waste and improve PMI. nih.govresearchgate.net While developed for SPPS, these principles of waste minimization are directly applicable to the synthesis of the amino acid monomer, guiding the development of greener and more cost-effective industrial processes.

Applications in Advanced Peptide and Protein Synthesis

Solution-Phase Peptide Synthesis (LPPS) Contributions

Fmoc-D-allo-Thr-OH contributes significantly to solution-phase peptide synthesis (LPPS) by enabling the practical and convergent assembly of complex peptide structures. The use of LPPS, in conjunction with Fmoc-protected amino acids like this compound, allows for the synthesis of larger peptide fragments that can then be coupled together. This strategy is particularly powerful for the synthesis of macrocyclic peptides, where precise control over fragment assembly is critical for achieving high yields and purity chemrxiv.org. The ability to perform reactions in solution offers advantages in terms of scalability and characterization of intermediates, making it a robust method for complex targets.

Synthesis of Complex Peptide Architectures

The unique structural attributes of this compound make it instrumental in the construction of various complex peptide architectures, including cyclic peptides, macrocycles, and peptides with modified termini or backbones.

Cyclic Peptides and Depsipeptides

This compound is a crucial building block for the synthesis of cyclic peptides and depsipeptides, classes of molecules that have garnered significant attention in drug discovery due to their diverse biological activities and enhanced stability compared to linear counterparts chemrxiv.orgchemimpex.com. Its incorporation allows for the precise placement of the D-allo-threonine residue, influencing the cyclization process and the final conformation of the cyclic structure. For instance, this compound has been employed in the synthesis of analogues of the antifungal cyclic peptide Tetraselide, where its condensation with a precursor molecule proceeded with an 80% yield chemrxiv.org. Furthermore, derivatives of Fmoc-allo-Thr-OH have been utilized in the preparation of cytotoxic marine peptides such as Callipeltin O and Q, highlighting its importance in constructing complex natural product scaffolds researchgate.net. The D-allo-threonine residue is also recognized as a conserved component in other cyclic depsipeptides, such as LI-F04a, underscoring its general utility in this area beilstein-journals.org.

Peptides with Modified N-termini (e.g., Acetylated, Azide (B81097), Pentynoic Amide)

This compound can be incorporated into peptide sequences that undergo subsequent modifications, including those at the N-terminus or side chains. A notable example is its use in the synthesis of analogues of the antimicrobial peptide Teixobactin. In these syntheses, the hydroxyl group of an incorporated D-allo-threonine residue can be chemically modified, for instance, by conversion to an azide group via mesylation followed by reaction with sodium azide nih.gov. Such modifications are crucial for introducing specific functionalities for bioconjugation, click chemistry, or for probing structure-activity relationships.

Biologically Active Natural Product Analogues

This compound is a valuable tool for synthesizing analogues of biologically active natural products, enabling structure-activity relationship (SAR) studies and the development of improved therapeutic agents. Its ability to introduce a specific stereoisomer of threonine is critical for mimicking or modifying the structures of complex natural products. Examples include its application in the synthesis of Tetraselide, an antifungal cyclic peptide chemrxiv.org, and Callipeltins, which are cytotoxic marine peptides researchgate.net. While direct synthesis of Zelkovamycin analogues using this compound is not explicitly detailed in the primary literature, the compound serves as a representative building block for creating diverse analogues of such complex, bioactive molecules chemimpex.com.

Compound List

this compound

Fmoc-Ala-OH

Fmoc-D-allo-Thr(tBu)-OH

Fmoc-L-Thr-OH

Fmoc-D-Thr-OH

Fmoc-N-Me-Thr(tBu)-OH

Fmoc-D-Asp-OAllyl

Alloc-D-Ala

Fmoc-L-Thr1

Fmoc-D-allo-Ile-OH

Fmoc-L-Cit-OH

N-Boc-N-Me-D-Phe-OH

Fmoc-D-Gln(Trt)-OH

Fmoc-D-His(Trt)-OH

Fmoc-Ser3(tBu)-OH

N-Me-d-Gln4

Fmoc-Ala-(Z)Dhb-OH

Semi-Synthetic Protein Chemistry

Semi-synthetic protein chemistry leverages the power of chemical ligation to assemble large, complex proteins from smaller, synthetically prepared peptide fragments. This approach allows for the precise introduction of non-canonical amino acids, isotopic labels, or other modifications that are difficult or impossible to achieve through purely recombinant methods. This compound serves as a crucial protected building block for synthesizing these peptide fragments, enabling the incorporation of D-allothreonine at specific positions.

Protein Ligation Strategies (e.g., Serine/Threonine Ligation)

Native Chemical Ligation (NCL) and related ligation strategies are cornerstone techniques in semi-synthesis, facilitating the formation of a native peptide bond between two peptide fragments. These methods typically involve a C-terminal thioester-containing peptide fragment and an N-terminal cysteine-containing peptide fragment. However, the development of serine/threonine ligation and other chemoselective ligation methods expands the repertoire of accessible ligation sites.

This compound is employed in solid-phase peptide synthesis (SPPS) to generate peptide segments that can be subsequently utilized in ligation strategies. The D-allothreonine residue, being a diastereomer of L-threonine, can influence peptide conformation, stability, and binding interactions. When incorporated into peptide fragments destined for ligation, it allows researchers to probe the structural and functional impact of this specific stereochemistry. For instance, studies involving analogs of protein toxins like ShK have utilized D-allothreonine residues, synthesized using Fmoc-protected building blocks, to investigate structure-activity relationships. These modified peptides are then joined using ligation chemistry, such as NCL, to form the complete protein analog.

Table 1: Applications of D-allo-Thr in Peptide Ligation Strategies

| Peptide/Protein Studied | Ligation Strategy Employed | Role of D-allo-Thr | Key Observation/Finding |

| ShK Toxin Analogs | Native Chemical Ligation (NCL) | Structural modification, stereochemical probe | Incorporation of D-allo-Thr at specific positions (e.g., Thr13, Thr31) influenced protein folding and stability. For example, replacing Thr31 with D-allo-Thr destabilized the folded structure by approximately 3.2 kcal/mol. nih.gov |

| General Peptide Synthesis | Chemoselective Ligation | Building block for peptide fragments | Enables precise placement of D-allothreonine within synthetic peptides for subsequent ligation, allowing for the study of its impact on peptide properties. pageplace.deresearchgate.net |

Lipopeptide Synthesis and Functionalization

Lipopeptides are a diverse class of molecules characterized by a peptide backbone covalently linked to one or more lipid moieties. These compounds play significant roles in biological systems, acting as signaling molecules, antibiotics, and structural components. This compound is instrumental in the synthesis of lipopeptides where D-allothreonine is a constituent amino acid of the peptide core.

The synthesis of lipopeptides often employs Fmoc-based SPPS, allowing for the controlled assembly of the peptide chain, followed by lipid conjugation. D-allothreonine, introduced via this compound, can confer unique physicochemical properties and biological activities to the resulting lipopeptide. For example, certain bacterial species, such as Mycobacterium species, produce glycopeptidolipids (GPLs) that feature a lipotetrapeptide core. This core commonly consists of D-phenylalanine, D-allothreonine, D-alanine, and L-alaninol, which is then further modified with lipid acyl chains and carbohydrate residues. The precise sequence and stereochemistry, including the presence of D-allothreonine, are critical for the functional properties of these natural lipopeptides, such as their role in cell wall structure and adherence.

Table 2: Lipopeptides Incorporating D-allo-Thr

| Lipopeptide Class/Example | Peptide Moiety Sequence | Lipid Moiety / Functionalization | Biological Context / Significance | Synthesis Method |

| Glycopeptidolipids (GPLs) | D-Phe-D-alloThr-D-Ala-L-alaninol | N-acylated with fatty acyl chain; further glycosylation | Major components of Mycobacterium species' outer membrane; implicated in biofilm formation and host-pathogen interactions. nih.govasm.org | Non-ribosomal peptide synthetases (NRPS), potentially with Fmoc-based SPPS for synthetic analogs. nih.gov |

| Burkholdine Analogues | Cyclic octa-lipopeptide | Varies | Antifungal activity investigated. yamagata-u.ac.jp | Fmoc-based SPPS (implied for analog synthesis) |

| Callipeltin D | Complex lipopeptide | Varies | Marine natural product with potential bioactivity. | Fmoc-based Solid-Phase Synthesis. acs.org |

Compound List:

this compound

D-allothreonine (D-allo-Thr)

D-phenylalanine (D-Phe)

D-alanine (D-Ala)

L-alaninol

Fmoc-protected amino acids

Integration of Fmoc D Allo Thr Oh in Biochemical and Cellular Investigations

Enzyme and Receptor Interaction Studies

The stereochemistry of amino acid residues is a fundamental determinant of a peptide's three-dimensional structure and, consequently, its ability to interact with biological targets such as enzymes and receptors. The introduction of D-allo-threonine via Fmoc-D-allo-Thr-OH can significantly alter these interactions. Threonine residues, in general, can be critical for mediating protein-protein interactions through the formation of "threonine zippers," where close packing of the residues stabilizes the interface. Altering the stereochemistry from the natural L-threonine to D-allo-threonine changes the spatial orientation of the side chain's hydroxyl and methyl groups, which can disrupt or modify established binding interfaces.

Investigation of Peptide Conformation and Biological Activity

The precise geometry of a peptide ligand is often essential for high-affinity binding to its receptor, particularly if the interaction involves the peptide undergoing folding upon binding. Changing the stereochemistry of a single amino acid can drastically alter the binding profile.

| ShK Toxin Analog | Stereochemical Substitution | Target Receptor | Observed Activity |

|---|---|---|---|

| Wild Type | None (L-Thr at positions 13 & 31) | Kv1.3 Ion Channel | High potency blocking activity |

| [allo-Thr13]ShK | L-Thr replaced by L-allo-Thr at position 13 | Retained blocking activity, but with 4-to-6 times lower potency than wild type. | |

| [allo-Thr31]ShK | L-Thr replaced by L-allo-Thr at position 31 | Retained blocking activity, but with 4-to-6 times lower potency than wild type. |

A significant challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to poor metabolic stability and short biological half-lives. Incorporating non-natural D-amino acids is a well-established strategy to overcome this limitation. Peptides composed of D-amino acids are more resistant to proteolysis by endogenous L-specific enzymes, which can significantly prolong their circulation time and enhance bioavailability.

Beyond proteolytic resistance, the inversion of stereochemistry at a specific residue can also influence the thermodynamic stability of the peptide's folded structure. Molecular dynamics calculations and experimental studies on ShK toxin analogs have quantified this effect. For example, replacing Threonine-31 with allo-Threonine-31 was computationally predicted to destabilize the folded structure. This highlights that the impact of stereochemical changes on stability is context-dependent, influenced by the local environment and interactions within the protein.

| Substitution | Calculated Free Energy Change (ΔΔG) | Predicted Effect on Stability |

|---|---|---|

| Ile7 → allo-Ile7 | -0.7 kcal/mol | Stabilizing |

| Thr31 → allo-Thr31 | +3.2 kcal/mol | Destabilizing |

The combination of altered receptor affinity and enhanced stability results in a modulated pharmacological profile for peptides containing D-allo-threonine. The increased resistance to enzymatic degradation can lead to a longer duration of action, a highly desirable trait for therapeutic agents. Simultaneously, the modified receptor-binding characteristics can be exploited to fine-tune a peptide's potency and selectivity. By strategically using this compound, medicinal chemists can create peptide analogs with improved "drug-like" properties, transforming a native peptide with limited therapeutic potential into a more robust clinical candidate.

Bioconjugation Strategies

Bioconjugation involves covalently linking biomolecules to other entities, such as drugs, imaging agents, or polymers, to create hybrid structures with enhanced properties. This compound is a valuable tool in this field, as its incorporation into a peptide sequence can provide a unique handle for site-specific modification.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. Peptides are often used as targeting moieties due to their high specificity for certain cell surface receptors. The incorporation of unnatural amino acids, such as D-allo-threonine, can facilitate the attachment of drug payloads or other functional molecules.

The side-chain hydroxyl group of the D-allo-threonine residue, once integrated into a peptide via this compound, represents a potential site for chemical conjugation. This allows for the precise, site-specific attachment of various functional groups, including polyethylene (B3416737) glycol (PEG) chains to improve solubility and circulation time, fluorescent molecules for diagnostics, or cytotoxic drugs for targeted cancer therapy. This strategy of using a unique amino acid for late-stage functionalization is a powerful tool for constructing complex and multifaceted bioconjugates for advanced therapeutic and diagnostic applications.

Utility in Diagnostic Tool Development

The incorporation of this compound into synthetic peptides holds significant promise for the development of advanced diagnostic tools. Peptides are increasingly utilized in diagnostic assays due to their high specificity and affinity for disease biomarkers. The introduction of a D-amino acid like D-allo-threonine can confer resistance to enzymatic degradation by proteases, which are abundant in biological samples. This increased stability of peptide-based probes can lead to more robust and reliable diagnostic assays with improved sensitivity and longer shelf life.

While direct research specifically detailing this compound in diagnostic tool development is emerging, the principles of using D-amino acids to enhance peptide stability are well-established. For instance, peptide-based diagnostics are employed in the detection of antibodies for various infectious diseases and autoimmune disorders. The enhanced stability provided by D-amino acids can lead to more accurate detection and quantification of these biomarkers.

Table 1: Potential Advantages of Incorporating D-allo-Threonine in Diagnostic Peptides

| Feature | Advantage | Implication for Diagnostics |

| Protease Resistance | Increased stability in biological fluids (e.g., serum, plasma). | Enhanced assay reliability and sensitivity. |

| Unique Stereochemistry | Can alter peptide conformation and binding affinity. | Potential for developing highly specific probes for novel biomarkers. |

| Fmoc Protection | Facilitates straightforward solid-phase peptide synthesis. | Enables efficient and high-purity production of diagnostic peptides. |

Site-Specific Protein Labeling and Crosslinking

The ability to introduce unnatural amino acids at specific sites within a protein is a powerful tool for elucidating protein function and interactions. This compound serves as a precursor for the incorporation of D-allo-threonine, which can be further modified for site-specific labeling and crosslinking studies.

Site-Specific Labeling: Once D-allo-threonine is incorporated into a protein, its unique side chain can serve as a handle for bioorthogonal chemical reactions. nih.gov This allows for the attachment of various probes, such as fluorescent dyes or affinity tags, to a precise location on the protein. nih.gov This site-specific labeling is invaluable for tracking protein localization, dynamics, and interactions within living cells, overcoming the limitations of traditional labeling methods that often target multiple sites indiscriminately.

Crosslinking: Photo-crosslinking amino acids can be incorporated into proteins to map protein-protein interactions. nih.govencyclopedia.pub While D-allo-threonine itself is not photo-reactive, its structure can be modified to include a photo-activatable moiety. When a protein containing such a modified D-allo-threonine residue is exposed to UV light, it can form a covalent bond with nearby interacting molecules, effectively trapping transient interactions for subsequent identification and analysis by techniques like mass spectrometry. This approach provides a high-resolution snapshot of protein interaction networks within their native cellular environment. nih.govnih.gov

Unnatural Amino Acid Incorporation into Proteins

The integration of unnatural amino acids like D-allo-threonine into the primary sequence of proteins is achieved through the expansion of the genetic code. This powerful technology allows for the precise installation of novel chemical functionalities into proteins, thereby expanding their structural and functional repertoire.

Genetic Code Expansion Methodologies

Genetic code expansion relies on repurposing a codon, typically a stop codon such as the amber codon (UAG), to encode an unnatural amino acid. nih.gov This is accomplished by introducing an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair into the host organism. mdpi.comnih.gov

An orthogonal tRNA/aaRS pair functions independently of the host cell's endogenous translational machinery. mdpi.comnih.gov The orthogonal aaRS is engineered to specifically recognize and charge the unnatural amino acid (in this case, D-allo-threonine) onto its cognate orthogonal tRNA. nih.govnih.gov This engineered tRNA possesses an anticodon that recognizes the repurposed codon (e.g., UAG) in the messenger RNA (mRNA). nih.gov During protein synthesis, when the ribosome encounters the repurposed codon, the charged orthogonal tRNA delivers the unnatural amino acid to be incorporated into the growing polypeptide chain. The development of such orthogonal pairs is a critical step and often involves directed evolution and screening of extensive libraries of synthetase variants to identify mutants with the desired specificity for the unnatural amino acid. nih.govnih.gov

Table 2: Key Components of Genetic Code Expansion for D-allo-Threonine Incorporation

| Component | Function |

| This compound | The building block, providing the unnatural amino acid. |

| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | Specifically charges D-allo-threonine onto the orthogonal tRNA. |

| Orthogonal tRNA | Recognizes a repurposed codon (e.g., amber stop codon) and delivers D-allo-threonine. |

| Repurposed Codon | A codon in the gene of interest designated to encode the unnatural amino acid. |

Mammalian Cell Systems for Unnatural Amino Acid Integration

The successful incorporation of unnatural amino acids has been extended to mammalian cell systems, opening up new avenues for studying protein function in a more physiologically relevant context. nih.govmdpi.com A general approach involves evolving a mutant aminoacyl-tRNA synthetase in a lower organism like yeast to selectively charge its tRNA with the desired unnatural amino acid. mdpi.com This evolved synthetase, along with an amber suppressor tRNA, can then be introduced into mammalian cells to facilitate the site-specific incorporation of the unnatural amino acid in response to an amber nonsense codon. mdpi.com This methodology enables the introduction of biological probes into proteins for cellular studies and holds potential for the synthesis of therapeutic proteins containing unnatural amino acids. mdpi.com

Cell-Free Protein Synthesis (CFPS) for Tailor-Made Proteins

Cell-free protein synthesis (CFPS) systems provide a powerful in vitro platform for the production of proteins containing unnatural amino acids. nih.govharvard.edu These systems utilize cell extracts that contain all the necessary machinery for transcription and translation, but without the constraints of a living cell. nih.gov This "open" environment allows for direct control over the reaction conditions and facilitates the efficient incorporation of unnatural amino acids that might be toxic to or poorly transported into living cells. harvard.edu CFPS is particularly advantageous for the high-throughput screening of protein variants and for producing proteins that are difficult to express in conventional cell-based systems. The use of CFPS with genomically recoded bacteria lacking certain release factors has further enhanced the efficiency of incorporating multiple non-canonical amino acids into a single protein. nih.govchemimpex.com

Expanding Protein Structural and Chemical Diversity

By strategically placing D-allo-threonine within a peptide sequence, researchers can induce specific turns or kinks, effectively engineering the peptide's three-dimensional shape. This structural engineering can be used to design peptides with enhanced resistance to proteolytic degradation, as D-amino acid containing peptides are often poor substrates for common proteases. The unique side-chain chirality of D-allo-threonine further contributes to this diversity, influencing interactions with other residues and potentially creating novel binding sites or catalytic centers. nih.gov

The chemical diversity is also enhanced by the introduction of D-allo-threonine. While possessing the same hydroxyl and methyl functional groups as L-threonine, their spatial orientation is different. This can lead to altered hydrogen bonding networks and hydrophobic interactions within the protein, as well as modified interactions with binding partners such as other proteins, nucleic acids, or small molecules.

Incorporation for Probing Enzyme Mechanisms

The incorporation of D-allo-threonine can be a valuable tool for probing the mechanisms of enzymes, particularly those that act on threonine or related substrates. Enzymes are highly stereospecific, and the introduction of a diastereomer like D-allo-threonine can help to elucidate the steric and electronic requirements of the enzyme's active site.

For example, studies on threonine aldolases, enzymes that catalyze the reversible cleavage of threonine to glycine (B1666218) and acetaldehyde, have shown that their activity can be modulated by the stereochemistry of the substrate. While some threonine aldolases are specific for L-threonine, protein engineering efforts have been successful in altering their substrate specificity to also accept or even prefer allo-threonine. researchgate.net By comparing the kinetic parameters (kcat and KM) of an enzyme with its natural substrate versus a D-allo-threonine-containing analogue, researchers can gain insights into the binding and catalytic steps of the enzymatic reaction.

Furthermore, incorporating D-allo-threonine into a peptide substrate can be used to investigate the stereospecificity of post-translational modification enzymes, such as kinases and glycosyltransferases. Observing whether the enzyme can modify the D-allo-threonine residue can provide crucial information about the recognition elements within the enzyme's active site.

Table 1: Investigating Enzyme Specificity with Threonine Stereoisomers

| Enzyme Type | Natural Substrate | D-allo-Threonine as Substrate | Mechanistic Insights Gained |

| Threonine Aldolase | L-Threonine | Can be a substrate for engineered variants | Elucidation of active site residues governing stereoselectivity. |

| Protein Kinases | L-Threonine in peptides | Typically a poor substrate | Defines the stereochemical constraints for phosphate (B84403) transfer. |

| Glycosyltransferases | L-Threonine in peptides | Generally not a substrate | Highlights the precise recognition of the peptide backbone and side-chain orientation. |

Structural Biology Research Contributions

The unique structural properties of D-allo-threonine make it a valuable component in structural biology research, aiding in the determination of peptide and protein structures and dynamics.

Elucidation of Protein Structures and Dynamics

The incorporation of D-allo-threonine can facilitate the elucidation of protein structures by influencing crystallization and providing distinct conformational states for analysis. The altered backbone dihedral angles induced by the D-amino acid can disrupt aggregation-prone conformations and promote the formation of well-ordered crystals suitable for X-ray crystallography.

Molecular dynamics simulations have been employed to study the conformational propensities of peptides containing D-amino acids, including D-allo-threonine. These computational studies reveal that the presence of a D-amino acid significantly alters the accessible conformational space of the peptide backbone. nih.gov This can be particularly useful in studying protein folding and misfolding pathways, as the introduction of a D-amino acid can act as a local conformational restraint, allowing researchers to trap and study specific intermediate states. The distinct stereochemistry of the D-allo-threonine side chain also influences local dynamics, which can be monitored by various biophysical techniques. nih.gov

Introduction of Spectroscopic Probes for NMR and EPR Studies

While D-allo-threonine itself is not a direct spectroscopic probe, its unique stereochemistry can be leveraged in Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) studies. In NMR spectroscopy, the incorporation of D-allo-threonine can lead to distinct chemical shifts and nuclear Overhauser effect (NOE) patterns compared to its L-counterpart. These differences can be used to resolve spectral overlap and provide unambiguous distance restraints for structure calculation, especially in symmetric protein complexes. The altered local conformation induced by D-allo-threonine can also be used to probe subtle changes in protein structure and dynamics upon ligand binding or other perturbations.

For EPR studies, while D-allo-threonine is not intrinsically paramagnetic, it can serve as a unique site for the attachment of spin labels. The specific stereochemistry of the D-allo-threonine side chain can orient the attached spin label in a defined manner relative to the peptide backbone. This precise positioning of the spin probe can provide more accurate distance and orientation measurements in techniques like Double Electron-Electron Resonance (DEER) spectroscopy, which is used to measure distances between paramagnetic centers in macromolecules. This approach allows for the detailed mapping of protein conformational changes and interactions.

Advanced Analytical Techniques in Fmoc D Allo Thr Oh Research

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity and stereochemical integrity of Fmoc-D-allo-Thr-OH.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the chemical purity of this compound. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reverse-phase HPLC (RP-HPLC) is commonly utilized, typically employing a C18 stationary phase. The mobile phase usually consists of a gradient of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, often containing a small percentage of trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Detection is commonly performed using UV absorbance, with wavelengths around 220 nm or 254 nm being standard for Fmoc-protected amino acids due to the chromophore in the Fmoc group. Purity is quantified by the area percentage of the main peak relative to the total integrated peak area, with specifications often requiring purity levels of 98% or higher.

| Parameter | Typical Specification/Condition for this compound | Reference |

| Purity (HPLC) | ≥99% | , chemimpex.com |

| ≥98.81% | medchemexpress.com | |

| >95% | wuxiapptec.com | |

| Typical Column | C18 | |

| Mobile Phase Example | Acetonitrile/water gradient with 0.1% TFA | |

| Detection Wavelength | UV (e.g., 220 nm) |

Given that threonine possesses two chiral centers, this compound represents a specific stereoisomer. Ensuring the absence of other diastereomers (e.g., Fmoc-D-Thr-OH, Fmoc-L-allo-Thr-OH, Fmoc-L-Thr-OH) is crucial. Chiral HPLC, employing chiral stationary phases (CSPs), is the definitive method for resolving these stereoisomers. CSPs are designed to interact differentially with enantiomers and diastereomers, leading to their separation. While specific chiral HPLC methods for this compound are detailed in research for related amino acids, columns such as those based on polysaccharide derivatives (e.g., Crownpak CR-I, Chiralpak ZWIX) have demonstrated efficacy in separating threonine and isoleucine stereoisomers mdpi.com. These methods confirm the enantiomeric excess (ee) and diastereomeric purity, often requiring >99% for the desired isomer .

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information about the molecular weight and structure of this compound, complementing chromatographic data.

LC-MS combines the separation power of HPLC with the sensitive detection capabilities of mass spectrometry. This hyphenated technique allows for the identification and quantification of this compound and any co-eluting impurities. After chromatographic separation, the eluent is introduced into a mass spectrometer, where molecules are ionized and their mass-to-charge ratio (m/z) is measured. LC-MS is invaluable for confirming the molecular weight of the compound, thereby verifying its identity and assessing purity by detecting and identifying any unexpected masses present.

Electrospray Ionization (ESI) is a soft ionization technique widely used in LC-MS for analyzing polar and thermally labile molecules like this compound. In ESI-MS, a high voltage is applied to a liquid sample, creating charged droplets that evaporate, releasing gas-phase ions. For this compound (molecular weight 341.36 g/mol ), ESI-MS typically detects protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). While specific ESI-MS data for this compound (MW 341.36) is not extensively detailed in the provided search results, related derivatives such as Fmoc-D-allo-Thr(tBu)-OH (MW 397.46) have been characterized by ESI-MS, yielding ions like m/z 397.5 [M-H]⁻ . This demonstrates the utility of ESI-MS for confirming the molecular mass of Fmoc-protected amino acid derivatives.

Synthesis and Application of Fmoc D Allo Thr Oh Derivatives and Analogues

Fmoc-D-allo-Threoninol (Amino Alcohol) Derivatives

Fmoc-D-allo-threoninol, an amino alcohol derivative, is a versatile building block in peptide synthesis and medicinal chemistry. chemimpex.com The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function allows for its selective use in the stepwise assembly of complex peptide sequences. chemimpex.com

Synthesis and Applications:

The synthesis of Fmoc-D-allo-threoninol provides a foundation for creating peptides with modified backbones. Its applications are diverse and significant in several research areas:

Peptide Synthesis: It serves as a crucial reagent for introducing a D-allo-threoninol moiety into a peptide chain. This modification can alter the peptide's susceptibility to enzymatic degradation, thereby increasing its in vivo stability. chemimpex.comchemimpex.com

Drug Development: The unique three-dimensional structure of D-allo-threoninol can be exploited to design peptidomimetics and novel drug candidates that target specific biological pathways with high affinity and selectivity. chemimpex.com

Bioconjugation: This derivative is utilized in attaching biomolecules, such as proteins or reporter molecules, to create targeted drug delivery systems or diagnostic tools. chemimpex.com

Analytical Chemistry: In techniques like chromatography and mass spectrometry, Fmoc-D-allo-threoninol can be used to enhance the separation and identification of complex mixtures. chemimpex.com

| Derivative | Key Features | Primary Applications |

| Fmoc-D-allo-threoninol | Fmoc-protected amino alcohol | Peptide synthesis, Drug development, Bioconjugation, Analytical chemistry |

Activated Ester Derivatives (e.g., N-Hydroxysuccinimide Esters)

To facilitate efficient peptide bond formation, the carboxylic acid of Fmoc-D-allo-Thr-OH is often converted into an activated ester. N-Hydroxysuccinimide (NHS) esters are among the most common and effective activated forms used in solid-phase peptide synthesis (SPPS).

Synthesis and Mechanism:

The synthesis of an NHS ester, such as Fmoc-Thr(tBu)-OSu, involves the reaction of the corresponding Fmoc-protected amino acid with N-hydroxysuccinimide in the presence of a coupling agent. The resulting activated ester readily reacts with the free amino group of a growing peptide chain, forming a stable amide bond and releasing NHS as a byproduct. The tert-butyl (tBu) group serves as a protecting group for the threonine hydroxyl moiety, preventing unwanted side reactions during synthesis.

Key Research Findings:

Enhanced Reactivity: The OSu ester significantly enhances the reactivity of the carboxyl group, leading to high coupling efficiencies in SPPS.

Stereochemical Integrity: The use of activated esters under controlled conditions helps to preserve the stereochemical integrity of the D-allo-threonine residue.

Broad Applicability: These derivatives are compatible with a wide range of peptide synthesis protocols and are used to create peptides with non-natural stereochemistry, such as antimicrobial peptides.

| Activated Ester | Protecting Groups | Key Advantage |

| Fmoc-D-allo-Thr(tBu)-OSu | Fmoc (amino), tBu (hydroxyl) | High reactivity for efficient peptide coupling |

Substituted D-allo-Threonine Analogues

The synthesis of substituted D-allo-threonine analogues allows for the introduction of diverse chemical functionalities into peptides, enabling the fine-tuning of their properties.

Synthesis Strategies:

Several synthetic strategies have been developed to access these analogues. One notable approach involves the use of chiral nickel(II) Schiff base complexes derived from dehydroamino acids. rsc.org This method facilitates the asymmetric synthesis of various O-substituted (S)-allo-O-propargylthreonine analogues with high enantiomeric purity. rsc.org The terminal alkyne group can then be further modified through reactions like Glaser coupling or Sonogashira cross-coupling to introduce arylacetylene motifs. rsc.org

Another method utilizes the Belokon' approach with chiral auxiliaries for the scalable synthesis of enantiomerically pure allo-D-threonine. beilstein-journals.org

Applications in Research:

Structural Biology: Incorporating substituted analogues helps in studying peptide conformation and protein-peptide interactions.

Drug Discovery: The diverse side chains can lead to the discovery of peptides with novel biological activities or improved pharmacokinetic profiles. For instance, analogues have been incorporated into the synthesis of hormaomycin, an octadepsipeptide with antibiotic properties. beilstein-journals.org

| Analogue Type | Synthetic Method | Potential Application |

| O-propargyl-D-allo-threonine | Asymmetric synthesis via Ni(II) complexes | Introduction of clickable handles for bioconjugation |

| Arylacetylene-substituted | Sonogashira cross-coupling | Probing aromatic interactions in binding pockets |

Fluorinated and Other Modified Unnatural Amino Acid Analogues

The introduction of fluorine into amino acids can have profound effects on their chemical and biological properties, including increased metabolic stability and altered conformational preferences.

Synthesis of Fluorinated Analogues:

The synthesis of fluorinated threonine analogues, such as 4,4,4-trifluorothreonine (B1224066) (CF3-Thr), has been achieved through multi-step enantioselective routes. beilstein-journals.org For example, the synthesis of (2S,3R)-Boc-CF3-Thr has been reported, as well as methods for producing mono-, di-, and tri-fluorinated threonine and allo-threonine derivatives. beilstein-journals.orgpsu.edu A diastereoselective synthesis of 4-fluoro-threonine (4F-Thr), the only naturally occurring fluorinated amino acid, has also been developed. acs.org

Research Findings and Applications:

Conformational Control: Studies have shown that incorporating CF3-threonine analogues can stabilize extended peptide structures, effectively mimicking β-strands. beilstein-journals.org This is particularly relevant for designing inhibitors of protein-protein interactions that involve β-sheet structures, such as those implicated in amyloid protein aggregation. beilstein-journals.org

Enzyme Inhibition: β-fluorinated amino acids are known to be irreversible inhibitors of pyridoxal (B1214274) phosphate-dependent enzymes. psu.edu

Metabolic Stability: The strong carbon-fluorine bond enhances resistance to metabolic degradation.

| Fluorinated Analogue | Key Property | Research Application |

| (2S,3R)-L-allo-CF3-threonine | Stabilizes extended peptide conformations | Design of β-strand mimics, inhibitors of amyloid aggregation |

| 4-Fluoro-threonine (4F-Thr) | Naturally occurring fluorinated amino acid | Potential as a bioisostere for diagnostic and therapeutic use |

Analogues Mimicking Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are crucial for regulating protein function. The synthesis of amino acid analogues that mimic PTMs provides valuable tools for studying these processes.

Phosphothreonine Mimetics:

A significant area of research is the development of non-hydrolyzable phosphothreonine mimetics. Stereoselective syntheses of all four stereoisomers of CF2-substituted nonhydrolyzable phosphothreonine derivatives have been described. nih.gov The synthesis involves the construction of a difluoromethylphosphonate unit to mimic the phosphate (B84403) group. nih.gov These analogues are crucial for studying the role of phosphorylation in cell signaling pathways, such as the cell division cycle. nih.gov

Glycosylated Analogues:

Glycosylation is another critical PTM. Synthetic approaches have been developed to create glycosylated D-allo-threonine building blocks for use in SPPS. For example, monosaccharide-substituted allo-L- and D-threonine building blocks have been assembled to synthesize antifreeze glycopeptide (AFGP) diastereomers. beilstein-journals.org These studies aim to understand the influence of amino acid stereochemistry on the conformation and antifreeze activity of these glycopeptides. beilstein-journals.org

| PTM Mimic | Mimicked Modification | Application |

| CF2-phosphothreonine derivative | Phosphorylation | Studying kinase/phosphatase activity, cell signaling |

| GalNAc-substituted D-allo-threonine | Glycosylation | Investigating the role of glycosylation in protein conformation and function |

Photocaged Derivatives for Conditional Activation

Photocaged amino acids are powerful tools for achieving spatiotemporal control over biological processes. These derivatives contain a photolabile protecting group that can be removed with light, thereby activating the amino acid or a peptide containing it at a specific time and location.

Synthesis and Application:

The ortho-nitrobenzyl (o-Nb) group and its derivatives are commonly used as photocages. researchgate.net A photocaged amino acid such as Fmoc-Lys(N-oNv)-OH can be synthesized and incorporated into peptides. researchgate.net Upon irradiation with UV light, the cage is cleaved, releasing the active peptide. researchgate.net This technology has been applied to a wide range of biological studies, including the controlled release of bioactive peptides and the light-triggered activation of cellular processes. researchgate.net While specific examples for this compound are emerging, the principles established with other amino acids are directly applicable.

Research Significance:

Spatiotemporal Control: Allows for the precise activation of peptide function in living systems. researchgate.net

Probing Complex Systems: Enables the study of dynamic biological processes with high temporal and spatial resolution.

| Photocage Group | Activation Method | Key Advantage |

| ortho-Nitrobenzyl (o-Nb) | UV light irradiation | Spatiotemporal control over peptide activation |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes for Improved Stereocontrol and Yield

The efficient and stereochemically pure synthesis of Fmoc-D-allo-Thr-OH is paramount for its broader application. Current research is focused on moving beyond traditional, often low-yielding methods to more innovative and scalable approaches. A significant advancement is the development of practical synthetic routes starting from inexpensive and readily available precursors. For instance, an improved method for preparing protected D-allothreonine derivatives begins with the epimerization of L-threonine. This process yields a mixture from which the desired D-allo-threonine can be separated with a diastereomeric excess of 96% daneshyari.com.

Another promising strategy involves chiral Ni(II) complex-assisted α-epimerization, starting from (S)-Thr(tBu)-OH to produce Fmoc-(R)-allo-Thr-OH, a key component in the synthesis of certain cytotoxic marine peptides mdpi.com. This highlights a trend towards asymmetric synthesis methodologies that offer high stereocontrol.

Furthermore, enzymatic and biomimetic approaches are emerging as powerful alternatives. Threonine aldolases, for example, are being explored for their ability to catalyze the diastereoselective synthesis of β-hydroxy-α-amino acids, including allo-threonine nih.gov. The directed evolution of these enzymes holds the potential to enhance their activity and stereoselectivity for non-natural substrates nih.gov. Similarly, biomimetic aldol condensation using chiral pyridoxal-like complexes as enzyme mimics has been shown to produce allo-threonine with a significant enantiomeric excess nih.gov. These biocatalytic and bio-inspired routes offer the advantages of mild reaction conditions and high stereospecificity, contributing to more sustainable and efficient manufacturing processes.

| Starting Material | Synthetic Approach | Key Features |

| L-Threonine | Epimerization with salicylaldehyde (B1680747) | Utilizes an inexpensive precursor; achieves 96% diastereomeric excess. |

| (S)-Thr(tBu)-OH | Chiral Ni(II) complex-assisted α-epimerization | Provides a practical route for specific stereoisomers needed for natural product synthesis. |

| Glycine (B1666218) and Acetaldehyde | Biomimetic aldol condensation | Employs a chiral pyridoxal-like zinc complex; achieves high enantiomeric excess. |

| Glycine and Aldehydes | Threonine aldolase catalysis | Enzymatic, single-step synthesis of β-hydroxy-α-amino acids. |

Expanding the Repertoire of Unnatural Amino Acids and Their Incorporation Efficiency in Biological Systems

The incorporation of unnatural amino acids (UAAs) like D-allo-threonine into peptides and proteins is a powerful strategy for creating novel functionalities. This compound serves as a key building block in solid-phase peptide synthesis (SPPS), where its unique structure can enhance the stability and bioactivity of the resulting peptides chemimpex.com. The Fmoc protecting group is crucial for the selective protection of the amino group during peptide synthesis and is compatible with the mild conditions required for many modified peptides byu.edunih.gov.

Beyond chemical synthesis, genetic code expansion is a rapidly advancing field that enables the site-specific incorporation of UAAs into proteins in living cells nih.govnih.govnih.gov. This technique involves engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs to recognize a nonsense or frameshift codon and insert a specific UAA. While allothreonine itself is not proteinogenic, it has been a subject of interest for creating novel proteins through an expanded genetic code wikipedia.org. The development of efficient and mutually orthogonal systems for incorporating multiple, distinct UAAs will further broaden the chemical diversity accessible within a single protein nih.govnih.gov.

A key challenge is the efficiency of incorporation. The cellular machinery's ability to uptake and utilize a UAA, and the efficiency of the engineered synthetase, are critical factors. Research into bioorthogonal chemistries, which involve reactions that can occur in living systems without interfering with native biochemical processes, is crucial for the subsequent labeling and study of proteins containing UAAs nih.govyoutube.com. The development of intracellular biosynthesis pathways for UAAs could also improve incorporation efficiency by making the building blocks more readily available within the cell mdpi.com.

Advanced Applications in Peptide-Based Therapeutics and Diagnostics

The inclusion of D-allo-threonine in peptide sequences can confer significant therapeutic advantages. Its unnatural stereochemistry can increase resistance to proteolytic degradation, thereby enhancing the in vivo half-life of peptide drugs daneshyari.com. Peptides containing D-allo-threonine are found in a number of naturally occurring bioactive compounds, including potent antibiotics like katanosins and the antibacterial agent lysobactin, as well as cytotoxic marine peptides such as callipeltins daneshyari.comwikipedia.org. The unique structural constraints imposed by D-allo-threonine can also lead to more defined and stable peptide conformations, which can improve binding affinity and selectivity for therapeutic targets chemimpex.com.

In diagnostics, peptides incorporating non-standard amino acids are being developed as highly specific recognition elements for sensors. For example, a peptide-based electrochemical sensor was designed to detect uranyl ions with high affinity and selectivity by incorporating a phosphothreonine residue mdpi.com. This demonstrates the principle that modifying the side chains of amino acids, including allo-threonine, can fine-tune the binding properties of a peptide for a specific analyte. The development of such sensors with enhanced stability and specificity is a promising area for future research.

| Therapeutic Area | Example Compound/Class | Role of D-allo-threonine |

| Antibiotics | Katanosins, Lysobactin | A key structural component of these naturally occurring antibacterial agents. |

| Anticancer | Callipeltins | Contributes to the cytotoxic activity of these marine-derived peptides. |

| General Peptide Drugs | N/A | Can enhance proteolytic stability and improve pharmacokinetic properties. |

Computational Approaches for Predicting Allo-Amino Acid Effects on Peptide Structure and Function